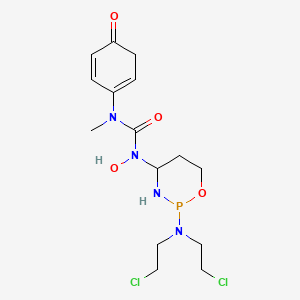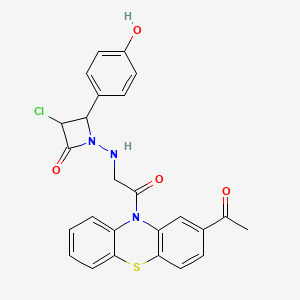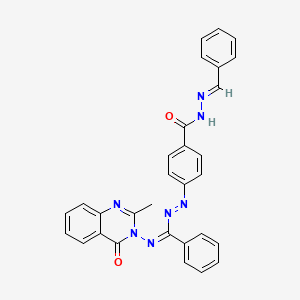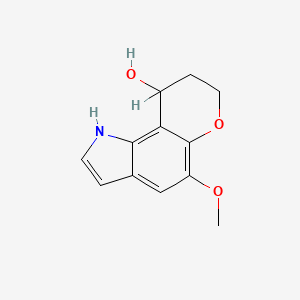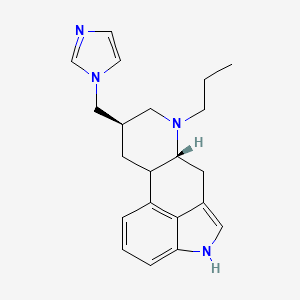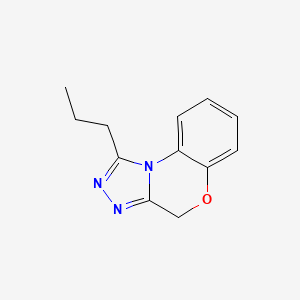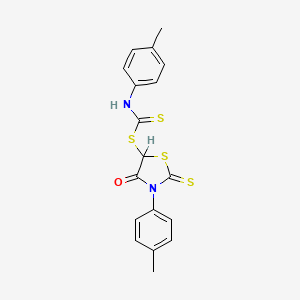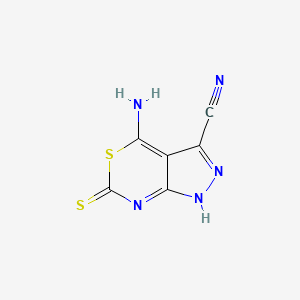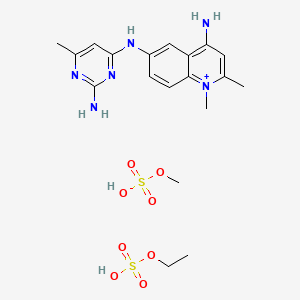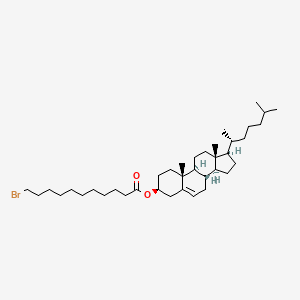
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- typically involves multi-step reactions. One efficient method includes using 7-aminonaphthalene-1,3-disulfonic acid supported on layered double hydroxides (LDHs) as a catalyst. The catalyst is integrated through a three-step synthesis process, and Zn-Cr LDHs are synthesized with a molar ratio of 2:1 by the co-precipitation method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
Aplicaciones Científicas De Investigación
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The compound’s conformationally-constrained structure enhances its binding affinity to target proteins, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[2,1-c]quinoline: A parent compound with similar structural features but lacking the methoxy and thienyl substituents.
4-Methoxy-6-(2-thienyl)-indeno[2,1-c]quinoline: A closely related compound with slight variations in the substituent positions.
Uniqueness
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Propiedades
Número CAS |
128404-87-5 |
|---|---|
Fórmula molecular |
C21H15NOS |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-17-9-4-8-15-19-14-7-3-2-6-13(14)12-16(19)21(22-20(15)17)18-10-5-11-24-18/h2-11H,12H2,1H3 |
Clave InChI |
UNDKKHAZTQBOCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C3C(=C(N=C21)C4=CC=CS4)CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


